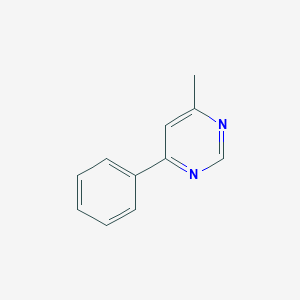

4-Methyl-6-phenylpyrimidine

Cat. No. B102591

Key on ui cas rn:

17759-27-2

M. Wt: 170.21 g/mol

InChI Key: MTGUMZRYKWCXGO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09083000B2

Procedure details

First, in a recovery flask equipped with a reflux pipe were put 4.90 g of 4-chloro-6-methylpyrimidine, 4.80 g of phenylboronic acid, 4.03 g of sodium carbonate, 0.16 g of bis(triphenylphosphine)palladium(II) dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 10 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was subjected to irradiation with microwaves (2.45 GHz, 100W) for one hour to be heated. In the flask were further put 2.28 g of phenylboronic acid, 2.02 g of sodium carbonate, 0.082 g of Pd(PPh3)2Cl2, 5 mL of water, and 10 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for one hour. After that, water was added to this solution and extraction with dichloromethane was carried out. The obtained solution of the extract was washed with a saturated sodium carbonate aqueous solution, water, and then with saturated saline, and dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a volume ratio of 9:1, so that a pyrimidine derivative Hmppm, which was a target substance, was obtained (orange oily substance, yield of 46%). Note that the irradiation with microwaves was performed with a microwave synthesis system (Discover, produced by CEM Corporation). The synthesis scheme of Step 1 is shown in (C-1).

[Compound]

Name

100W

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Quantity

0.16 g

Type

catalyst

Reaction Step Twelve

Yield

46%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.ClCCl.O.C(#N)C>[CH3:8][C:6]1[CH:7]=[C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=[CH:4][N:5]=1 |f:2.3.4,^1:26,45|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=NC(=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

4.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)B(O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

4.03 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Nine

[Compound]

|

Name

|

100W

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

2.28 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)B(O)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

2.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0.16 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0.082 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

First, in a recovery flask equipped with a reflux pipe

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to be heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for one hour

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The obtained solution of the extract was washed with a saturated sodium carbonate aqueous solution, water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

with saturated saline, and dried with magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution after drying

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent of this solution was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained residue was purified by silica gel column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained (orange oily substance, yield of 46%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Note that the irradiation with microwaves

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was performed with a microwave synthesis system (Discover, produced by CEM Corporation)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The synthesis scheme of Step 1

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=NC=NC(=C1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 46% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |